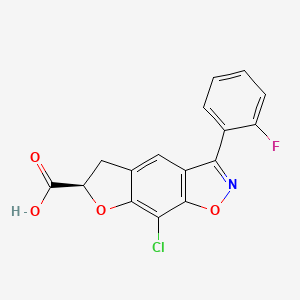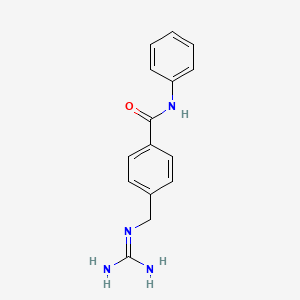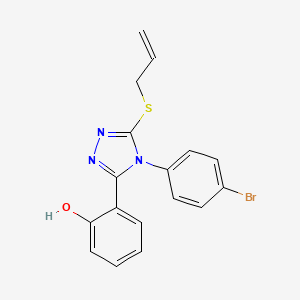
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propenylthio group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Attachment of the Propenylthio Group: The propenylthio group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and propenylthio groups.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Products may include reduced triazole derivatives or debrominated phenyl groups.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(4-Chlorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- 2-(4-(4-Fluorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Propriétés
Numéro CAS |
81518-40-3 |
|---|---|
Formule moléculaire |
C17H14BrN3OS |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H14BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h2-10,22H,1,11H2 |
Clé InChI |
GJGOSEJQZBGITA-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



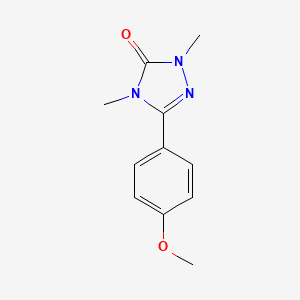
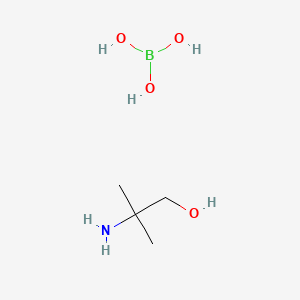
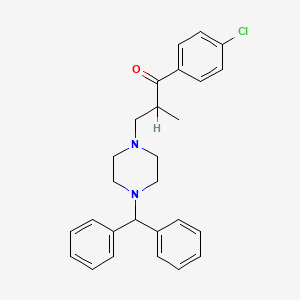


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
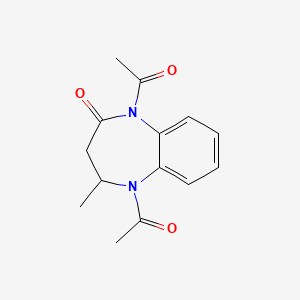
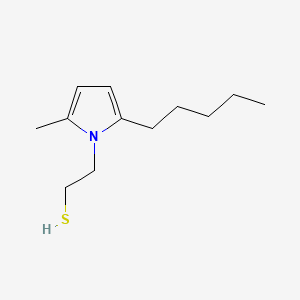
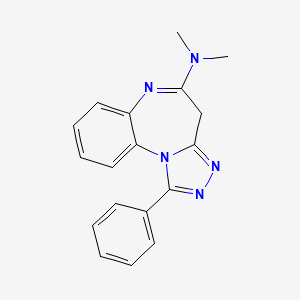
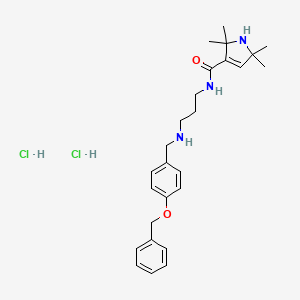
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
